2-(4-CARBOXYPHENYL)ISONICOTINIC ACID
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Overview
Description
2-(4-Carboxyphenyl)isonicotinic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a phenyl ring substituted with a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-carboxyphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-carboxybenzaldehyde under specific conditions. One common method includes the use of a condensation reaction followed by oxidation. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and an oxidizing agent like potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Carboxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-(4-Carboxyphenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-carboxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, it can participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Isonicotinic Acid: A derivative with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic Acid: A derivative with a carboxylic acid group at the 3-position of the pyridine ring.
Picolinic Acid: A derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Uniqueness: 2-(4-Carboxyphenyl)isonicotinic acid is unique due to the presence of both a pyridine ring and a phenyl ring, each substituted with a carboxylic acid groupIts structure provides a platform for the development of novel compounds with enhanced biological and chemical properties .
Properties
IUPAC Name |
2-(4-carboxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)11-7-10(13(17)18)5-6-14-11/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKINKKDNZZVXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687449 |
Source
|
Record name | 2-(4-Carboxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-66-4 |
Source
|
Record name | 2-(4-Carboxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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